molecular formula C25H20ClNO4 B4014510 2-(Biphenyl-4-yl)-2-oxoethyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

2-(Biphenyl-4-yl)-2-oxoethyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B4014510
M. Wt: 433.9 g/mol
InChI Key: NMNUYIHQOJLZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Biphenyl-4-yl)-2-oxoethyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a biphenyl group, a chlorophenyl group, and a pyrrolidine ring

Properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO4/c26-21-8-4-5-9-22(21)27-15-20(14-24(27)29)25(30)31-16-23(28)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-13,20H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNUYIHQOJLZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the oxoethyl group: This step often involves the use of an acylation reaction, where an acyl chloride reacts with the biphenyl compound.

    Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a carbonyl compound.

    Final coupling: The final step involves coupling the biphenyl-oxoethyl intermediate with the chlorophenyl-pyrrolidine intermediate under appropriate conditions, such as the use of a base and a solvent.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(Biphenyl-4-yl)-2-oxoethyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-(Biphenyl-4-yl)-2-oxoethyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and inflammatory diseases.

    Materials Science: The biphenyl group in the compound makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studies related to enzyme inhibition and receptor binding.

    Chemical Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and polymers.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The biphenyl and chlorophenyl groups allow the compound to bind to hydrophobic pockets in proteins, while the oxoethyl and pyrrolidine groups can form hydrogen bonds with amino acid residues. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(Biphenyl-4-yl)-2-oxoethyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate include:

    2-(Biphenyl-4-yl)-2-oxoethyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate: This compound has a fluorophenyl group instead of a chlorophenyl group, which can affect its reactivity and biological activity.

    2-(Biphenyl-4-yl)-2-oxoethyl 1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxylate: The presence of a bromophenyl group can lead to different substitution reactions and potentially different biological effects.

    2-(Biphenyl-4-yl)-2-oxoethyl 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate: The methyl group can influence the compound’s hydrophobicity and its interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Biphenyl-4-yl)-2-oxoethyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
2-(Biphenyl-4-yl)-2-oxoethyl 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.